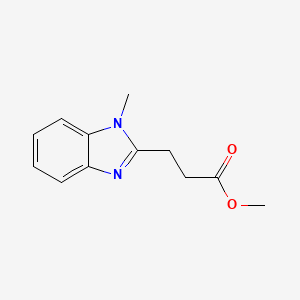

methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

Description

BenchChem offers high-quality methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(1-methylbenzimidazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDSKPJSFGGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254835 | |

| Record name | Methyl 1-methyl-1H-benzimidazole-2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24786-76-3 | |

| Record name | Methyl 1-methyl-1H-benzimidazole-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24786-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-1H-benzimidazole-2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate, a molecule of interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and this particular derivative, with its propanoate side chain, presents a valuable synthon for further molecular exploration. This document details two primary synthetic strategies, complete with step-by-step protocols, mechanistic insights, and characterization data to ensure scientific rigor and reproducibility.

Introduction: The Significance of the Benzimidazole Core

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and an imidazole ring. This structural motif is found in a wide array of pharmaceuticals, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihistamines like astemizole. The versatility of the benzimidazole core stems from its ability to interact with various biological targets, its synthetic accessibility, and the potential for diverse functionalization at multiple positions. The target molecule of this guide, methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate, incorporates a key pharmacophoric element at the 2-position and is N-methylated, a common modification to modulate physicochemical properties and biological activity.

Synthetic Strategies and Mechanistic Rationale

The synthesis of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate is most effectively approached in a two-step sequence: first, the construction of the benzimidazole ring system, followed by the N-methylation of the imidazole nitrogen. This guide will detail two robust methods for achieving this transformation, outlining the chemical logic behind the chosen reagents and conditions.

Strategy 1: Phillips-Ladenburg Condensation followed by N-Methylation

This classical and widely adopted approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, followed by N-alkylation.[1][2]

Step 1: Synthesis of Methyl 3-(1H-benzimidazol-2-yl)propanoate (Intermediate 1)

The initial step is the formation of the benzimidazole ring by reacting o-phenylenediamine with a suitable three-carbon electrophile. Monomethyl succinate is an ideal choice as it provides the required propanoate side chain in a protected form. The reaction proceeds via a condensation mechanism under acidic conditions, which facilitates the cyclization and subsequent dehydration.[3][4]

Experimental Protocol: Synthesis of Methyl 3-(1H-benzimidazol-2-yl)propanoate

-

Materials:

-

o-Phenylenediamine

-

Monomethyl succinate

-

4N Hydrochloric Acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (0.1 mol) and monomethyl succinate (0.1 mol) in 4N HCl (100 mL) is heated under reflux for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with concentrated ammonium hydroxide until a precipitate forms.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from an ethanol/water mixture to yield methyl 3-(1H-benzimidazol-2-yl)propanoate as a solid.

-

Step 2: N-Methylation of Methyl 3-(1H-benzimidazol-2-yl)propanoate

The second step involves the selective methylation of the N-H proton of the benzimidazole ring. The use of a strong base, such as sodium hydride, to deprotonate the imidazole nitrogen, followed by the addition of a methylating agent like dimethyl sulfate or methyl iodide, is a common and effective method.[5][6][7]

Experimental Protocol: Synthesis of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

-

Materials:

-

Methyl 3-(1H-benzimidazol-2-yl)propanoate (Intermediate 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of methyl 3-(1H-benzimidazol-2-yl)propanoate (1.0 equiv.) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.

-

The mixture is then cooled back to 0 °C, and dimethyl sulfate or methyl iodide (1.1 equiv.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate.

-

Strategy 2: One-Pot Synthesis from N-Methyl-o-phenylenediamine

An alternative approach involves the direct condensation of N-methyl-o-phenylenediamine with monomethyl succinate. This method offers the advantage of a more convergent synthesis, potentially reducing the number of synthetic steps and improving overall efficiency.

Experimental Protocol: One-Pot Synthesis of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

-

Materials:

-

N-Methyl-o-phenylenediamine

-

Monomethyl succinate

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Water

-

-

Procedure:

-

A mixture of N-methyl-o-phenylenediamine (0.1 mol) and monomethyl succinate (0.1 mol) is added to polyphosphoric acid or Eaton's reagent at room temperature.

-

The mixture is heated to 100-120 °C and stirred for 2-4 hours, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and cautiously poured into a stirred mixture of ice and water.

-

The acidic solution is neutralized with a saturated sodium bicarbonate solution until the product precipitates.

-

The crude product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The final product is purified by column chromatography on silica gel.

-

Data Presentation

Table 1: Summary of Synthetic Strategies

| Strategy | Key Steps | Starting Materials | Reagents | Advantages |

| 1 | 1. Benzimidazole formation2. N-Methylation | o-Phenylenediamine, Monomethyl succinate | HCl, NH₄OH, NaH, Dimethyl sulfate/Methyl iodide | Well-established, reliable |

| 2 | One-pot condensation | N-Methyl-o-phenylenediamine, Monomethyl succinate | Polyphosphoric acid | More convergent, potentially higher overall yield |

Visualizations

Synthetic Workflow Diagrams

Characterization and Data Interpretation

The successful synthesis of the target compound and its intermediate should be confirmed through standard analytical techniques.

Methyl 3-(1H-benzimidazol-2-yl)propanoate (Intermediate 1):

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.5 (br s, 1H, NH), 7.60-7.50 (m, 2H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 3.70 (s, 3H, OCH₃), 3.20 (t, 2H, CH₂), 2.95 (t, 2H, CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~173.5 (C=O), 154.0 (N-C=N), 143.0, 135.0, 122.5, 115.0 (Ar-C), 52.0 (OCH₃), 30.0 (CH₂), 25.0 (CH₂).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₂N₂O₂ [M+H]⁺, found.

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (Final Product):

-

Appearance: Colorless oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.75 (d, 1H, Ar-H), 7.30-7.20 (m, 3H, Ar-H), 3.80 (s, 3H, N-CH₃), 3.65 (s, 3H, OCH₃), 3.15 (t, 2H, CH₂), 2.85 (t, 2H, CH₂).[8]

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~173.0 (C=O), 153.0 (N-C=N), 142.0, 136.0, 122.0, 121.5, 119.5, 109.0 (Ar-C), 51.5 (OCH₃), 30.5 (N-CH₃), 29.0 (CH₂), 24.0 (CH₂).[8]

-

Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₄N₂O₂ [M+H]⁺, found.

Conclusion

This guide has detailed two effective and reproducible synthetic routes to methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate. Strategy 1, a two-step process, offers a classic and reliable method, while Strategy 2 presents a more convergent one-pot approach. The provided experimental protocols, mechanistic insights, and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis and further exploration of this and related benzimidazole derivatives. The choice between the two strategies will depend on the availability of starting materials and the specific requirements of the research project.

References

Sources

- 1. rsc.org [rsc.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. server.ccl.net [server.ccl.net]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

physicochemical properties of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

Physicochemical Properties of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

Executive Summary

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS 24786-76-3) is a critical benzimidazole intermediate used primarily in the synthesis of complex pharmaceutical agents, including anticoagulants like Dabigatran etexilate and alkylating agents related to Bendamustine .[1] As a functionalized heterocyclic ester, it serves as a robust scaffold for fragment-based drug discovery (FBDD), offering a balance of lipophilicity and basicity that modulates pharmacokinetic profiles.

This guide provides an exhaustive analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support rigorous experimental design and quality control in drug development workflows.

Molecular Identity & Structural Analysis

The molecule features a fused benzene-imidazole core (benzimidazole) substituted at the N-1 position with a methyl group and at the C-2 position with a methyl propanoate side chain.[1][2] This substitution pattern locks the tautomeric equilibrium, preventing the 1,3-proton shift typical of unsubstituted benzimidazoles, thereby simplifying its analytical profile.

| Property | Data / Descriptor |

| IUPAC Name | Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |

| Common Synonyms | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid methyl ester; 1-Methyl-2-benzimidazolepropionic acid methyl ester |

| CAS Registry Number | 24786-76-3 |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| SMILES | CN1C2=CC=CC=C2N=C1CCC(=O)OC |

| InChI Key | HQMDSKPJSFGGCV-UHFFFAOYSA-N |

Physicochemical Profile

The following data synthesizes experimental values from benzimidazole analogs and calculated descriptors for the specific methyl ester.

Thermodynamic & Solubility Properties

| Property | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline) | Typically isolated as white to off-white needles or powder. |

| Melting Point | 60–65 °C (Predicted) | Lower than its acid precursor (MP ~200°C) due to loss of H-bond donation.[1] Analogs like ethyl 1-methyl-2-benzimidazoleacetate melt at ~104°C; the propanoate chain adds flexibility, lowering |

| Boiling Point | 380–400 °C (at 760 mmHg) | Decomposition likely precedes boiling; vacuum distillation is required for purification. |

| LogP (Octanol/Water) | 1.6 ± 0.3 | Moderately lipophilic. Ideal for crossing cell membranes but requires polar solvents for reaction.[1] |

| pKa (Conjugate Acid) | 5.6 ± 0.2 (Basic N-3) | The N-3 nitrogen is basic.[1] It will be protonated in acidic media (pH < 4), significantly increasing water solubility. |

| Solubility | High: DCM, MeOH, DMSOLow: Water (< 1 mg/mL) | Soluble in aqueous acid (0.1 M HCl) due to protonation of the benzimidazole core. |

Stability & Reactivity

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, converting to the parent acid (CAS 24786-75-2).[1] This reaction is often the primary degradation pathway in stability studies.[1]

-

Transesterification: In the presence of ethanol or other alcohols and a catalyst (acid/base), the methyl group is easily exchanged. This is a known impurity mechanism in the synthesis of ethyl ester drugs like Dabigatran etexilate.[1]

-

Oxidation: The benzimidazole ring is generally stable to air oxidation, but the methylene carbons in the propanoate chain can be susceptible to radical attack under harsh conditions.

Synthetic Pathways & Impurity Logic

Understanding the synthesis of CAS 24786-76-3 is vital for controlling impurities in downstream API manufacturing.[1]

Primary Synthesis: Phillips Condensation & Esterification

The most robust route involves the condensation of N-methyl-o-phenylenediamine with succinic anhydride (or succinic acid derivatives), followed by esterification.[1]

Figure 1: Synthetic pathway from raw materials to the methyl ester target.[1]

Impurity Formation (Dabigatran Context)

In the synthesis of Dabigatran etexilate, this methyl ester can form as a Process Impurity if methanol is used as a solvent during steps involving the ethyl ester intermediate. The presence of trace methanol leads to transesterification, generating CAS 24786-76-3, which is difficult to remove due to similar solubility profiles.[1]

Analytical Characterization Strategy

To validate the identity and purity of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate, a multi-modal approach is required.

Nuclear Magnetic Resonance (NMR)

The structure provides distinct signals that allow for rapid confirmation.

-

H NMR (400 MHz, CDCl

- 7.7–7.2 ppm (m, 4H): Aromatic protons of the benzimidazole ring.

- 3.75 ppm (s, 3H): N-Methyl group (distinctive singlet).

- 3.68 ppm (s, 3H): O-Methyl ester group (singlet).

- 3.25 ppm (t, 2H): Methylene adjacent to the ring (C-2 position).

- 2.90 ppm (t, 2H): Methylene adjacent to the carbonyl.

Analytical Workflow Diagram

Use this decision tree to determine the appropriate method for purity analysis.

Figure 2: Recommended analytical workflow for purity determination.

HPLC Method Parameters (Recommended)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Benzimidazole

transition) and 280 nm.

Experimental Protocols

Protocol 1: Determination of pKa (Potentiometric Titration)

Objective: To determine the ionization constant of the benzimidazole nitrogen.

-

Preparation: Dissolve 5 mg of the compound in 20 mL of a 50:50 Methanol/Water mixture (to ensure solubility).

-

Titrant: 0.01 M HCl.

-

Procedure: Perform a potentiometric titration monitoring pH vs. volume of titrant.[1]

-

Calculation: The inflection point corresponds to the pKa.[1] Note that the methanol cosolvent shifts the pKa; apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.[1]

Protocol 2: Forced Degradation (Hydrolysis)

Objective: To assess stability for shelf-life prediction.[1]

-

Acid Stress: Dissolve sample in 0.1 N HCl at 60°C for 4 hours.

-

Base Stress: Dissolve sample in 0.1 N NaOH at ambient temperature for 2 hours (Esters hydrolyze rapidly in base).

-

Analysis: Neutralize samples and analyze via HPLC (Method 5.3). Look for the appearance of the acid peak (CAS 24786-75-2), which will elute earlier (lower retention time) than the ester.[1]

References

-

PubChem Compound Summary. Methyl 1-methyl-1H-benzimidazole-2-propanoate (CAS 24786-76-3).[1] National Center for Biotechnology Information.[1] [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzimidazole Derivatives.[1] (General benzimidazole properties and safety). [Link]

- Google Patents.Preparation of benzimidazole methyl ester related substance (CN105622576A).

Sources

- 1. prepchem.com [prepchem.com]

- 2. CAS 24786-76-3: Methyl 1-methyl-1H-benzimidazole-2-propano… [cymitquimica.com]

- 3. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate CAS number

An In-Depth Technical Guide to Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS: 24786-76-3)

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles. Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS: 24786-76-3) is a highly versatile esterified building block. The presence of the N-methyl group prevents tautomerization, locking the molecule into a single defined conformation, while the C2-propanoate ester provides a flexible, lipophilic linker ideal for late-stage functionalization or prodrug development[1]. This whitepaper details the physicochemical profiling, mechanistic synthesis, and self-validating protocols required to synthesize and utilize this compound in advanced drug discovery workflows.

Physicochemical and Structural Profiling

To ensure analytical precision during synthesis and assay development, the fundamental quantitative data for CAS 24786-76-3 is summarized in Table 1.

Table 1: Quantitative Physicochemical Data

| Parameter | Value / Descriptor |

| Chemical Name | Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |

| CAS Registry Number | 24786-76-3 |

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| SMILES String | CN1C=2C(N=C1CCC(OC)=O)=CC=CC2 |

| InChIKey | HQMDSKPJSFGGCV-UHFFFAOYSA-N |

| Parent Acid Analog | 3-(1-methyl-1H-benzimidazol-2-yl)propanoic acid |

| Structural Class | N-alkylated Benzimidazole Ester |

Mechanistic Pathway and Synthetic Causality

The most robust and scalable route to synthesize 2-substituted benzimidazoles is the Phillips Condensation [2]. This method relies on the reaction of an ortho-phenylenediamine with a carboxylic acid derivative in the presence of a dilute mineral acid.

For CAS 24786-76-3, the synthesis is a two-step sequence:

-

Cyclodehydration: N-methyl-o-phenylenediamine is reacted with succinic anhydride in 4N HCl. The acid catalyst is critical here; it protonates the anhydride, increasing its electrophilicity to facilitate the initial nucleophilic attack by the primary amine. Subsequent intramolecular dehydration closes the imidazole ring, yielding the free acid intermediate[3].

-

Fischer Esterification: The highly polar intermediate is subjected to methanol and a catalytic amount of sulfuric acid. This step drives the equilibrium toward the methyl ester, masking the carboxylic acid to improve organic solubility and membrane permeability.

Figure 1: Two-step synthetic workflow for CAS 24786-76-3 via Phillips condensation.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Each phase contains distinct physical or chemical checkpoints to ensure the integrity of the reaction before proceeding.

Step 1: Synthesis of the Free Acid Intermediate

Reagents: N-methyl-o-phenylenediamine (1.0 eq), Succinic anhydride (1.1 eq), 4N HCl (aqueous).

-

Initiation: Suspend N-methyl-o-phenylenediamine and succinic anhydride in 4N HCl.

-

Causality: Using 4N HCl instead of concentrated acid prevents the degradation of the aliphatic chain while providing sufficient protons to catalyze the ring closure[2].

-

-

Reflux: Heat the mixture to 100°C under continuous stirring for 4–6 hours.

-

Neutralization & Precipitation: Cool the reaction mixture to 0°C in an ice bath. Slowly add concentrated NH4OH dropwise until the pH reaches 7.5–8.0.

-

Self-Validating Checkpoint: The benzimidazole core is basic. In the acidic reflux solution, it remains protonated and highly soluble. Upon reaching pH ~7.5, the molecule deprotonates, and a sharp, distinct precipitation of the free acid must occur. If the solution remains clear, the cyclization has failed or the dilution is too high.

-

-

Isolation: Filter the precipitate, wash with cold deionized water, and dry under a vacuum to yield 3-(1-methyl-1H-benzimidazol-2-yl)propanoic acid.

Step 2: Fischer Esterification to CAS 24786-76-3

Reagents: Intermediate from Step 1 (1.0 eq), Anhydrous Methanol (excess), conc. H2SO4 (catalytic).

-

Reaction Setup: Dissolve the free acid intermediate in anhydrous methanol. Add 3-5 drops of concentrated H2SO4.

-

Reflux: Heat the solution to 65°C (reflux) for 12 hours.

-

Causality: The use of strictly anhydrous methanol and continuous reflux is required to push the Fischer esterification equilibrium forward by Le Chatelier's principle.

-

-

Workup: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 to neutralize the acid catalyst and remove any unreacted free acid.

-

Self-Validating Checkpoint (TLC): Run a Thin Layer Chromatography (TLC) plate using Dichloromethane:Methanol (9:1). The starting free acid will streak near the baseline due to strong hydrogen bonding. The successful formation of CAS 24786-76-3 will manifest as a tight, high-migrating spot (Rf ~0.6). This drastic shift in retention factor validates complete esterification.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the pure methyl ester.

Pharmacological Context and Application

In drug development, the free acid forms of benzimidazole-propanoic acids (such as Procodazole, CAS 23249-97-0) are known for their immunomodulatory and antiviral properties[4]. However, free carboxylic acids often suffer from poor cellular permeability due to their negative charge at physiological pH.

By utilizing Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate , researchers achieve two distinct advantages:

-

Prodrug Strategy: The methyl ester masks the polar carboxylate, drastically increasing the partition coefficient (LogP). This allows the molecule to passively diffuse across lipid bilayers, where intracellular esterases can subsequently cleave it back to the active acid.

-

Synthetic Versatility: The methyl ester is an excellent electrophile for late-stage amidation. Reacting CAS 24786-76-3 with various primary or secondary amines allows medicinal chemists to rapidly generate libraries of benzimidazole-propanamides to screen against kinase or GPCR targets.

References

-

AdiChemistry. "Phillips Condensation Reaction: Explanation and Mechanism." AdiChemistry Organic Named Reactions. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 65708, Procodazole." PubChem. Available at:[Link]

Sources

biological activity of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

An In-Depth Technical Guide to the Biological Activity of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities. This technical guide provides a comprehensive framework for the investigation of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate , a specific derivative whose biological profile is not yet extensively characterized. We will synthesize the known biological activities of the broader benzimidazole class—including antimicrobial, anticancer, and antiviral properties—to establish a rationale for a structured, multi-tiered screening approach. This whitepaper serves as a roadmap for researchers and drug development professionals, detailing field-proven experimental protocols, from initial cytotoxicity and antimicrobial susceptibility testing to more specialized antiviral assays. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to equip scientists with the necessary tools to thoroughly elucidate the therapeutic potential of this promising compound.

Introduction: The Benzimidazole Scaffold - A Privileged Motif in Drug Discovery

Benzimidazole, a heterocyclic aromatic compound formed from the fusion of benzene and imidazole, is structurally analogous to naturally occurring purines. This mimicry allows it to readily interact with various biopolymers and enzymatic systems within living organisms. Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities and are key components in several clinically approved drugs.[1][2][3]

The therapeutic applications of benzimidazoles are extensive, encompassing:

-

Antimicrobial Activity: Efficacy against a wide range of bacteria and fungi has been well-documented.[4]

-

Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines through mechanisms like microtubule disruption and apoptosis induction.[5][6]

-

Antiviral Activity: Benzimidazoles have shown inhibitory effects against a diverse panel of RNA and DNA viruses.[7][8]

-

Other Pharmacological Roles: The scaffold is also associated with anti-inflammatory, analgesic, antihypertensive, and anthelmintic properties.[1][3]

Given this rich pharmacological history, Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate represents a molecule of significant interest. Its structure, featuring the core benzimidazole ring with N-methylation and a methyl propanoate side chain at the C2 position, warrants a systematic investigation into its biological potential. This guide outlines a logical, multi-stage workflow to explore its bioactivity profile.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen for biological activity, starting with broad-spectrum assays and progressing to more specific and mechanistic studies.

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Potential Mechanism of Action: A Look into Apoptosis

Should Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate exhibit significant anticancer activity, a primary avenue for mechanistic investigation would be the induction of apoptosis. Many benzimidazole derivatives exert their effects by modulating key proteins in the apoptotic cascade.

Caption: A common apoptotic pathway potentially modulated by benzimidazole derivatives.

Conclusion

While the specific biological activities of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate remain to be fully elucidated, its core benzimidazole structure provides a strong rationale for investigating its potential as an antimicrobial, anticancer, or antiviral agent. The experimental protocols detailed in this guide offer a standardized, robust, and logical framework for such an investigation. By employing a tiered screening approach, researchers can efficiently characterize the compound's bioactivity profile, identify promising therapeutic avenues, and lay the groundwork for subsequent mechanism-of-action studies and preclinical development. The versatility of the benzimidazole scaffold suggests that this particular derivative is a worthy candidate for comprehensive biological evaluation.

References

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay - Antiviral. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

-

Utah State University, Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Retrieved from [Link]

-

Viroxy. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]

-

Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assessment Service. Retrieved from [Link]

-

SciSpace. (n.d.). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. Retrieved from [Link]

-

ResearchGate. (2020, April 1). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

-

SpringerLink. (n.d.). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

World Health Organization. (n.d.). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Retrieved from [Link]

-

Longdom Publishing. (2022, November 25). Latest Developed Methods for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.5.3. Plaque Reduction Neutralization Test (PRNT). Retrieved from [Link]

-

Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination. Retrieved from [Link]

- Google Patents. (n.d.). CN105622576A - Preparation of benzimidazole methyl ester related substance.

-

ResearchGate. (n.d.). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]

-

PubMed. (n.d.). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2. Retrieved from [Link]c3e988358485f26)

Sources

- 1. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 3. woah.org [woah.org]

- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. ibtbioservices.com [ibtbioservices.com]

- 6. hielscher.com [hielscher.com]

- 7. bioagilytix.com [bioagilytix.com]

- 8. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Therapeutic Potential of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide explores the potential therapeutic applications of a specific derivative, methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate. While direct research on this compound is limited, this document synthesizes the extensive knowledge of the benzimidazole class to forecast its potential as an anticancer, antimicrobial, and anti-inflammatory agent. By examining the established mechanisms of action and structure-activity relationships of related compounds, we provide a scientifically grounded framework for future research and development of this promising molecule.

Introduction: The Benzimidazole Privileged Scaffold

Benzimidazole, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole, is considered a "privileged scaffold" in drug discovery.[1][3] Its structural similarity to naturally occurring nucleotides allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][4] Marketed drugs containing the benzimidazole moiety include proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents (e.g., bendamustine).[5][6] The versatility of the benzimidazole ring system, which can be readily substituted at various positions, allows for the fine-tuning of its biological activity, making it a focal point for the development of novel therapeutics.[1][5]

This guide focuses on methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate, a derivative with specific substitutions that may confer unique therapeutic properties. The presence of the N-methyl group and the methyl propanoate side chain at the 2-position are key structural features that will be considered in the context of its potential biological activities.

Potential Therapeutic Applications

Based on the extensive literature on benzimidazole derivatives, we can hypothesize three primary areas of therapeutic potential for methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate:

-

Anticancer Activity

-

Antimicrobial Activity

-

Anti-inflammatory Activity

The following sections will delve into the mechanistic basis for each of these potential applications, supported by evidence from related benzimidazole compounds.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Benzimidazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[1][7] The anticancer effects of benzimidazoles are often multi-faceted, targeting several key pathways involved in tumor growth and survival.[7][8]

Proposed Mechanisms of Anticancer Action

3.1.1. Inhibition of Tubulin Polymerization

A well-established anticancer mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[6][7] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[6][9] This disruption leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis (programmed cell death).[3][10]

Workflow for Assessing Tubulin Polymerization Inhibition

Caption: Workflow for evaluating the inhibition of tubulin polymerization.

3.1.2. Kinase Inhibition and Cell Cycle Arrest

Certain benzimidazole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.[7] Inhibition of these kinases can lead to cell cycle arrest at different phases, preventing the uncontrolled division of cancer cells.[7]

3.1.3. Induction of Apoptosis

Benzimidazoles can induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[3][7] This can involve the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the activation of caspases, which are the executioners of apoptosis.[3]

Signaling Pathway for Benzimidazole-Induced Apoptosis

Caption: Proposed apoptotic pathway initiated by benzimidazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate against various cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (typically ranging from 0.01 to 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a quantitative measure of the cytotoxic potential of a compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzimidazole Derivative 25 | A498 (Kidney Carcinoma) | 6.97 | [1] |

| Compound E12 | K562 (Chronic Myelogenous Leukemia) | 11.07 | [3] |

| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [11] |

Antimicrobial Potential: Combating Pathogenic Microbes

Benzimidazole derivatives have a long history of use as antimicrobial agents, particularly as antifungals and anthelmintics.[5][12] Their broad-spectrum activity makes them attractive candidates for the development of new drugs to combat infectious diseases.[5]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of benzimidazoles are often attributed to their ability to interfere with essential cellular processes in microorganisms. A primary mechanism is the inhibition of tubulin polymerization, similar to their anticancer activity, which is particularly relevant for eukaryotic pathogens like fungi and parasites.[6] Other proposed mechanisms include the inhibition of nucleic acid synthesis and disruption of metabolic pathways.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microplate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Rationale: The MIC assay is a standard method for assessing the antimicrobial activity of a compound. It provides a quantitative measure of the potency of the agent against a specific microorganism.

| Microorganism | MIC Range (µg/mL) | Reference |

| Bacillus subtilis | 0.125 - 1 | [13] |

| Staphylococcus aureus | 0.125 - 1 | [13] |

| Candida albicans | 0.5 - 1 | [13] |

Anti-inflammatory Potential: Modulating the Inflammatory Response

Several benzimidazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders.[14]

Proposed Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzimidazoles may be mediated through various mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

-

Modulation of Pro-inflammatory Cytokines: Reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).[15]

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO is a hallmark of inflammation, and its inhibition can ameliorate the inflammatory response.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate.

Methodology:

-

Animal Grouping: Divide rats into several groups: control, standard (e.g., indomethacin), and test compound groups at different doses.

-

Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Rationale: The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model. It allows for the evaluation of the anti-inflammatory effects of a compound in a living organism.

| Treatment | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Eugenol | 50 | 62 | [16] |

| Eugenol | 100 | 78 | [16] |

| Aspirin | 300 | 73 | [16] |

Conclusion and Future Directions

While direct experimental data on methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate is not yet widely available, the extensive body of research on the benzimidazole scaffold provides a strong foundation for predicting its therapeutic potential. The structural features of this compound suggest that it is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent.

Future research should focus on the synthesis and in-vitro evaluation of this compound against a panel of cancer cell lines and pathogenic microorganisms. Positive in-vitro results would warrant further investigation into its in-vivo efficacy and safety profiles. The detailed experimental protocols and mechanistic insights provided in this guide offer a comprehensive roadmap for researchers to unlock the full therapeutic potential of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate.

References

- Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC.

- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.

- Design, synthesis, and preliminary antitumor mechanism of benzimidazole deriv

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.

- Benzimidazole Derivatives and Its Biological Importance.

- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed.

- Broad mechanisms of action of benzimidazoles as anticancer agents...

- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry.

- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. CoLab.ws.

- The derivatives of 3-(1H-benzikmidazole-2)

- Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PMC.

- Preparation of benzimidazole methyl ester related substance.

- Synthesis of 1-methyl-benzimidazole. PrepChem.com.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety.

- Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -.

- Potential Anticancer Agents From Benzimidazole Derivatives.

- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.

- Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. PMC.

- One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed.

- Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. PubMed.

- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applic

- Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI.

- (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.

- ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF FATTY ACID METHYL ESTERS OF THE BLIND-YOUR-EYE MANGROVE

- Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. MDPI.

- A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI.

- Benzimidazole and imidazopyridine derivatives as sodium channel modulators.

- Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. MDPI.

- Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. arabjchem.org [arabjchem.org]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

solubility of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate in different solvents

An In-depth Technical Guide to the Solubility of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate. While specific experimental solubility data for this compound is not widely published, this document outlines the foundational principles and a detailed experimental protocol for its determination. By understanding the physicochemical properties of the benzimidazole scaffold and applying a robust methodology, researchers can accurately ascertain the solubility of this compound in various solvents, a critical parameter in drug development and chemical research.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in the fields of pharmaceutical sciences and chemical synthesis.[1][2] For drug development professionals, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[3] In chemical research, understanding solubility is crucial for reaction optimization, purification, and formulation.

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate is a benzimidazole derivative. The benzimidazole nucleus is a key pharmacophore found in numerous therapeutic agents with a wide range of biological activities, including antiulcer, antihypertensive, and anticancer properties.[4] Therefore, a thorough understanding of the solubility of its derivatives is paramount for advancing research and development.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its physicochemical properties, including its polarity, ability to form hydrogen bonds, molecular size, and crystal lattice energy. The structure of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate, featuring a benzimidazole ring, a methyl ester, and a propanoate chain, suggests a molecule with moderate polarity.

Benzimidazoles, as a class of compounds, generally exhibit solubility in polar solvents and are less soluble in non-polar organic solvents.[4] The presence of the imide nitrogen in the benzimidazole ring allows for hydrogen bonding, contributing to its solubility in protic solvents. Conversely, the introduction of non-polar substituents can increase solubility in non-polar solvents.[4][5] Given the methyl and propanoate ester groups, methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate is expected to have good solubility in a range of organic solvents like ethanol, ethyl acetate, and dichloromethane, with lower solubility in water.[6]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[7][8][9] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached between the dissolved and undissolved solute.[7][10]

Rationale for the Shake-Flask Method

This method is widely accepted due to its accuracy and reliability in determining the thermodynamic solubility, which represents the true equilibrium state.[9][11] It is a foundational technique in pharmaceutical and chemical research for obtaining precise solubility data.[7][8]

Step-by-Step Experimental Protocol

The following protocol provides a detailed workflow for determining the solubility of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate.

Materials:

-

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, acetone, dichloromethane, hexane)[6]

-

Sealed, temperature-controlled glass vials or flasks

-

Shaker or magnetic stirrer

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)[7]

-

High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument

-

Calibrated analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate to a known volume of the selected solvent in a sealed container.[7] The excess solid is crucial to ensure a saturated solution at equilibrium.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical applications) for a prolonged period, typically 24-72 hours.[7][12] This extended agitation ensures that the system reaches a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[1]

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter that does not absorb the solute.[7]

-

-

Quantification of Solute:

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Sources

- 1. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 2. chem.ws [chem.ws]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. raytor.com [raytor.com]

- 12. scielo.br [scielo.br]

Stability Studies of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate: A Technical Guide

This technical guide details the stability profiling of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate , a critical benzimidazole intermediate. It is designed for analytical scientists and formulation chemists, moving beyond generic templates to specific, mechanism-based protocols.

Executive Summary & Compound Profile

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (hereafter MBP ) is a functionalized benzimidazole derivative often utilized as a pharmacophore precursor (e.g., in the synthesis of Bendamustine analogs or novel antihistamines). Its stability profile is dominated by two competing moieties: the basic benzimidazole core (pKa ~5.4) and the labile methyl ester side chain.

This guide provides a validated framework for establishing the degradation kinetics of MBP, complying with ICH Q1A(R2) standards while addressing the specific physicochemical vulnerabilities of the molecule.

Physicochemical Baseline

| Property | Value / Characteristic | Implication for Stability |

| Structure | Benzimidazole ring + Propanoate methyl ester | Dual susceptibility: N-oxidation and Ester Hydrolysis. |

| pKa (Basic N) | ~5.40 (Predicted) | pH-dependent solubility and reactivity.[1] Protonated at pH < 5.[2] |

| UV | ~275–280 nm | Primary detection wavelength; indicates photosensitivity risk. |

| Solubility | High: MeOH, ACN, Acidic Water. Low: Neutral/Basic Water. | Co-solvents required for aqueous stress testing. |

Predicted Degradation Pathways

Before initiating wet-lab experiments, one must map the theoretical degradation landscape to select appropriate analytical markers.

Hydrolytic Degradation (Major Pathway)

The methyl ester is the "soft spot" of the molecule.

-

Acidic Hydrolysis (

): At pH < 4, the benzimidazole N3 is protonated. While this increases solubility, the ester hydrolysis proceeds via the standard -

Alkaline Hydrolysis (

): Saponification is rapid. The hydroxide ion attacks the carbonyl carbon, yielding the carboxylate and methanol. -

Intramolecular Catalysis: At near-neutral pH (pH 5–7), the unprotonated benzimidazole nitrogen may act as a general base, potentially accelerating hydrolysis compared to a simple aliphatic ester.

Oxidative Degradation

The benzimidazole ring is electron-rich. Under high oxidative stress (peroxides), the N3 nitrogen can undergo oxidation to form the N-oxide .

Degradation Map (Visualization)

Figure 1: Primary degradation pathways. The conversion to the carboxylic acid is the rate-limiting stability factor.

Analytical Method Development strategy

A stability-indicating method (SIM) must separate the parent from its acid hydrolysis product.

HPLC Conditions (Recommended)

-

Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax). Why: High pH stability is needed if testing alkaline samples.

-

Mobile Phase A: 0.1% Phosphoric Acid or 20 mM Ammonium Acetate (pH 4.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0 min: 90% A / 10% B (Retain polar acid degradant)

-

10 min: 40% A / 60% B (Elute Parent MBP)

-

15 min: 10% A / 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Sample Diluent: 50:50 Water:ACN (Ensure solubility of both neutral parent and polar acid).

Forced Degradation Protocols (Stress Testing)

Perform these studies to validate the analytical method and identify degradation products.

Protocol Summary Table

| Stress Type | Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 1–24 Hours | 5–20% |

| Base Hydrolysis | 0.1 N NaOH, Ambient | 1–4 Hours | 5–20% |

| Oxidation | 3% | 2–24 Hours | 5–20% |

| Thermal | 60°C (Solid State) | 7 Days | < 5% |

| Photostability | 1.2M Lux hours (ICH Q1B) | ~5 Days | N/A |

Step-by-Step Workflow

-

Preparation: Prepare a 1 mg/mL stock solution of MBP in Acetonitrile.

-

Dosing:

-

Quenching (Critical):

-

Neutralize Acid samples with equal volume 0.2 N NaOH before injection to prevent column damage.

-

Neutralize Base samples with 0.2 N HCl immediately to freeze the reaction.

-

-

Analysis: Inject un-stressed control vs. stressed samples. Calculate Mass Balance (% Assay + % Impurities ≈ 100%).

Long-Term Stability Study Design (ICH Q1A)

Once the stress profile is understood, proceed to formal stability registration batches.

Storage Conditions

| Study Type | Storage Condition | Minimum Time Points (Months) |

| Long Term | 25°C ± 2°C / 60% RH ± 5% | 0, 3, 6, 9, 12, 18, 24, 36 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 0, 1, 3, 6 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% | Tested if Accelerated fails |

Kinetic Calculation (Shelf-Life Prediction)

For the ester hydrolysis, the reaction typically follows Pseudo-First-Order Kinetics when water is in excess (e.g., in formulation or humid state).

Equation:

Where:

-

= Concentration at time

- = Observed rate constant

Use the Arrhenius Equation to predict shelf-life at 25°C using data from 40°C, 50°C, and 60°C stress samples:

Stability Study Workflow Diagram

Figure 2: Operational workflow for stability profiling from characterization to reporting.

References

-

ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation, 2003. Link

-

ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation, 1996. Link

- Connors, K. A., Amidon, G. L., & Stella, V. J.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience, 1986. (Standard text for ester hydrolysis kinetics).

- Baertschi, S. W., Alsante, K. M., & Reed, R. A.Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press, 2011.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

Introduction

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3] The therapeutic potential of benzimidazoles stems from their structural similarity to naturally occurring nucleotides, allowing them to interact with various biological targets. The specific compound, methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate, is a derivative of interest for its potential biological activities. This guide provides a comprehensive overview of the in vitro methodologies to thoroughly evaluate its cytotoxic, antibacterial, and antifungal properties, offering a framework for researchers in drug discovery and development.

Synthesis and Characterization

While a detailed synthesis protocol is beyond the scope of this guide, the synthesis of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate would likely involve the reaction of 1-methyl-1H-benzimidazole with a suitable propanoate derivative. General methods for the synthesis of benzimidazole derivatives often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[1] For the title compound, a possible route could be the reaction of N-methyl-o-phenylenediamine with a succinic acid derivative followed by esterification.

Prior to any biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound. This is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (

H and -

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Part 1: In Vitro Cytotoxicity Evaluation

A critical initial step in the evaluation of any novel compound is to assess its potential toxicity to mammalian cells.[4][5] This provides an early indication of the compound's therapeutic window. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[6]

Experimental Protocol: MTT Assay

Materials:

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells).[8]

-

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (test compound).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

CO

incubator. -

Microplate reader.

Procedure:

-

Cell Seeding:

-

Culture the selected cell lines in DMEM.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10

to 1 x 10 -

Incubate for 24 hours at 37°C in a 5% CO

atmosphere to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve (percentage of cell viability vs. compound concentration).

-

Determine the IC

value, which is the concentration of the compound that inhibits 50% of cell growth.[7]

-

Data Presentation

The results of the cytotoxicity assay should be summarized in a table.

| Cell Line | IC | IC | IC |

| HeLa | |||

| MCF-7 | |||

| HEK293 |

Visualization of the Cytotoxicity Workflow

Caption: Workflow for antibacterial and antifungal screening.

Conclusion

This guide provides a foundational framework for the in vitro evaluation of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate. By systematically assessing its cytotoxicity and antimicrobial properties, researchers can gain valuable insights into its potential as a therapeutic agent. The described protocols are standard and can be adapted based on specific research questions and laboratory capabilities. Further studies could explore the mechanism of action of this compound, which may involve techniques such as enzyme inhibition assays or gene expression analysis.

References

-

Biological activities of benzimidazole derivatives: A review. ISCA. [Link]

-

Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers. [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. [Link]

-

In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

-

Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. J-Stage. [Link]

-

Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

-

A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Mycology – Susceptibility Testing of Yeast and Filamentous Fungi. Public Health Ontario. [Link]

-

Lab Eight:. Sensitivity Test Antifungal. University of Technology, Iraq. [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC. [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

-

Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica. [Link]

Sources

- 1. isca.me [isca.me]

- 2. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 5. kosheeka.com [kosheeka.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening and Mechanistic Evaluation of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (MMBP)

Executive Summary & Pharmacological Rationale

The benzimidazole core is a privileged heterocyclic pharmacophore in medicinal chemistry. Due to its structural homology with naturally occurring purine nucleotides, the benzimidazole scaffold can readily interact with a diverse array of biopolymers, nucleic acids, and enzymatic targets, making it a highly potent foundation for antiproliferative agents[1]. Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (MMBP) is a novel synthetic derivative featuring an N1-methyl substitution and a C2-methyl propanoate moiety. This specific substitution pattern is designed to enhance lipophilicity, thereby improving cellular membrane penetration and intracellular drug bioavailability compared to unsubstituted analogs.

This technical whitepaper outlines the standardized, self-validating experimental workflows required for the preliminary in vitro cytotoxicity screening and mechanistic profiling of MMBP.

Causality in Experimental Design

A robust screening protocol must go beyond simple viability metrics; it must establish a causal link between compound exposure and specific cellular death pathways.

-

Cell Line Selection: We utilize A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia). Recent studies on analogous benzimidazole derivatives have demonstrated pronounced, dose-dependent cytotoxicity in these specific lines due to their high metabolic rates and susceptibility to mitochondrial disruption[2][3]. HEK-293 (human embryonic kidney) serves as a non-tumorigenic control to establish the Selectivity Index (SI).

-

Assay Selection (MTT vs. ATP-based): The MTT assay is selected for primary screening because it directly measures NAD(P)H-dependent cellular oxidoreductase activity. Since benzimidazoles are known to induce mitochondrial membrane potential collapse[2], MTT provides a highly sensitive, early indicator of mitochondrial stress prior to overt cellular necrosis.

Experimental Workflows & Visualizations

The evaluation of MMBP follows a strict, sequential pipeline moving from primary viability screening to secondary mechanistic validation.

Fig 1. Sequential workflow for MMBP cytotoxicity screening and mechanistic validation.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system incorporating internal controls.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Causality Note: This assay isolates mitochondrial metabolic inhibition as the primary variable for cell viability.

-

Cell Seeding: Harvest target cells (A549, HepG2, K562, HEK-293) in the logarithmic growth phase. Seed at a density of

cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular adhesion and stabilization. -

Compound Treatment: Prepare a stock solution of MMBP in DMSO. Dilute in culture media to achieve final concentrations ranging from 1.25 µM to 40 µM.

-